Serpentine

Vue d'ensemble

Description

Serpentine is a versatile group of hydrous magnesium-rich silicate minerals with the general chemical formula Mg3Si2O5(OH)4 . It primarily occurs in three polymorphic forms: chrysotile, antigorite, and lizardite . These minerals are commonly found in ultramafic rocks and are formed through the hydration of olivine and pyroxene under low-temperature conditions . This compound minerals are known for their unique physicochemical properties, making them valuable in various industrial and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesiothermic Reduction: One method involves the magnesiothermic reduction of silica obtained from serpentine minerals.

Wet Chemical Coprecipitation: Another method involves the preparation of this compound-loaded hydroxyapatite composites through wet chemical coprecipitation.

Industrial Production Methods

Combustion Synthesis: The industrial production of fine-grained silicon from this compound minerals can be achieved through combustion synthesis or self-propagating high-temperature synthesis (SHS).

Composite Preparation: This compound is also used in the preparation of composites, such as this compound-loaded hydroxyapatite, which are utilized for their adsorption properties in removing contaminants from water.

Analyse Des Réactions Chimiques

Serpentinization Reaction

The primary reaction for the formation of serpentine from olivine can be summarized as follows:

A more specific representation of this reaction is:

This reaction illustrates the transformation of olivine into this compound, brucite, and magnetite, along with the release of hydrogen gas, which is a critical component in various biochemical processes and energy generation systems.

Carbonation Reactions

This compound can also undergo carbonation reactions, which are essential for carbon dioxide sequestration. The general reaction for the carbonation of this compound is:

This reaction highlights how this compound can react with carbon dioxide to form magnesite (magnesium carbonate) and silica, demonstrating its potential role in mitigating greenhouse gas emissions.

Dehydroxylation Reaction

When subjected to high temperatures, this compound can undergo dehydroxylation, leading to the formation of forsterite and silica:

This reaction is significant in understanding the thermal stability and transformation pathways of this compound minerals.

Thermodynamic Studies

Research has demonstrated that the carbonation reaction of heat-activated this compound occurs more efficiently under controlled conditions. For instance, experiments indicated that increasing temperature and pressure enhances magnesium leaching rates during carbonation processes. The average magnesium dissolution rate was found to be under flue gas conditions .

Kinetic Analysis

The kinetics of magnesium dissolution from this compound in sulfuric acid solutions have been studied extensively. The dissolution rate increases with temperature, following a Jander-type diffusion-controlled mechanism. Activation energies for natural and milled this compound were calculated to be approximately and , respectively .

Mineralogical Transformations

The mineralogical transformations during carbonation have been characterized using X-ray diffraction techniques, revealing that amorphous meta-serpentine formed at elevated temperatures significantly enhances magnesium availability for subsequent reactions .

Table 2: Kinetic Parameters for Magnesium Dissolution

| Sample Type | Activation Energy (kJ/mol) | Reaction Order (n) |

|---|---|---|

| Natural this compound | 82.0 | 0.57 |

| Milled this compound | 76.7 | 0.57 |

Applications De Recherche Scientifique

Construction and Decorative Uses

Serpentine as a Building Material:

this compound is valued for its aesthetic qualities and durability. Its use in architecture dates back centuries, with notable examples including:

- Decorative Stone: this compound's attractive green color and ability to be polished make it a popular choice for decorative stone in buildings and sculptures. Notable structures include College Hall at the University of Pennsylvania.

- Marble Alternatives: Varieties such as verde antique are used extensively in flooring and wall coverings due to their marble-like appearance .

Table 1: Key Properties of this compound in Construction

| Property | Value |

|---|---|

| Mohs Hardness | 2.5 - 3.5 |

| Density | 2.5 - 3.0 g/cm³ |

| Color | Green to dark green |

| Workability | Easily carved |

Industrial Applications

Thermal and Electrical Insulation:

this compound has been utilized in industrial settings as an effective thermal and electrical insulator. Its properties make it suitable for applications such as:

- Insulation Materials: Used in the production of wall tiles, pipe insulation, and stoves .

- Steelmaking: In steel production, this compound serves as a flux agent that combines with impurities to form slag, which can be repurposed for road surfacing and concrete aggregates .

Environmental Applications

Carbon Dioxide Sequestration:

One of the most promising applications of this compound is its potential for carbon dioxide sequestration. The mineral reacts with CO₂ to form stable carbonates, which can mitigate climate change effects:

- Reactivity Studies: Research shows that serpentinite exhibits high reactivity when subjected to pressurized CO₂ environments, leading to significant magnesium release and carbonate formation .

- Carbonation Reactors: Elevated temperatures enhance the reaction rate, making serpentinite a candidate for industrial CO₂ scrubbing technologies .

Table 2: Environmental Benefits of this compound

| Application | Mechanism |

|---|---|

| CO₂ Sequestration | Reacts with CO₂ to form carbonates |

| Wastewater Treatment | Adsorbs heavy metals and pollutants |

Cultural Significance

Indigenous Uses:

Historically, this compound has been integral to various cultures:

- Inuit Artifacts: The Inuit have crafted tools and lamps (qilluq) from this compound for heating and light .

- Lapidary Work: High-quality this compound has been used in ornamental carvings and jewelry, particularly in regions like Afghanistan and India .

Case Studies

Case Study 1: Carbon Sequestration Efficiency

A study conducted on the carbonation of serpentinite revealed that it was the most reactive among tested minerals, with significant magnesium release within two weeks of exposure to CO₂ under pressurized conditions. This finding underscores its potential role in large-scale carbon capture initiatives .

Case Study 2: this compound in Steelmaking

In a practical application within the steel industry, serpentinite was employed as a flux agent during steel production at a facility in Brazil. The resulting slag was effectively reused for road construction, demonstrating both economic and environmental benefits from this compound's properties .

Mécanisme D'action

The mechanism of action of serpentine minerals involves their unique structural properties. The octahedral layers rich in magnesium and the tetrahedral silicate sheets provide a high surface area and reactivity . These properties enable this compound minerals to interact with various molecules and ions, facilitating adsorption, catalysis, and other chemical processes . The presence of iron in this compound minerals also plays a crucial role in redox reactions, influencing geochemical and biological processes .

Comparaison Avec Des Composés Similaires

Serpentine minerals can be compared with other silicate minerals such as:

Talc (Mg3Si4O10(OH)2): Talc is similar to this compound in terms of its magnesium silicate composition but differs in its layered structure and lack of fibrous forms like chrysotile.

Kaolinite (Al2Si2O5(OH)4): Kaolinite is an aluminum silicate mineral with a similar layered structure but contains aluminum instead of magnesium.

Montmorillonite (Na,Ca)0.33(Al,Mg)2Si4O10(OH)2·nH2O: Montmorillonite is a clay mineral with a similar layered structure but has a higher water content and different cation exchange properties.

This compound minerals are unique due to their fibrous forms (chrysotile) and their ability to undergo serpentinization, a process that significantly alters their chemical and physical properties .

Propriétés

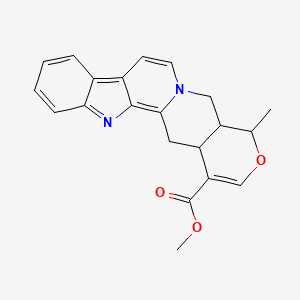

IUPAC Name |

methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTGDNHDOZPMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.